tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate
Description
Chemical Structure and Properties tert-Butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS: 109431-87-0; alternative CAS: 168910-03-0) is a carbamate derivative featuring a tert-butyl protecting group, a methyl-substituted epoxide (oxirane) ring, and a methylamine moiety. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.236 g/mol . The compound’s structure combines the steric protection of the tert-butyl group with the reactivity of the epoxide, making it valuable in organic synthesis, particularly in drug discovery and polymer chemistry.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLRAUVSOUNKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Medicinal Chemistry
1.1. Neuroprotective Properties
Recent studies have indicated that compounds similar to tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate exhibit neuroprotective effects. For instance, a related compound demonstrated moderate protective activity against amyloid beta-induced cytotoxicity in astrocytes, which is relevant for Alzheimer's disease research. The compound was shown to reduce levels of TNF-α and free radicals, suggesting a mechanism that could be beneficial in neurodegenerative conditions .
1.2. Enzyme Inhibition
The compound has potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, it may prevent the aggregation of amyloid beta peptides and the formation of neurotoxic fibrils . This dual action makes it a candidate for further exploration in drug development aimed at treating cognitive decline.
Synthetic Organic Chemistry
2.1. Versatile Building Block
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals or agrochemicals. The presence of the epoxide group (from 2-methyloxirane) provides sites for nucleophilic attack, making it suitable for further chemical transformations .
2.2. Synthesis of Carbamate Derivatives
The compound can be utilized to synthesize various carbamate derivatives through reactions with different amines or alcohols. This versatility is crucial for creating libraries of compounds for biological screening .
Materials Science
3.1. Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its structure allows it to act as a cross-linking agent or plasticizer in polymer formulations, potentially improving material performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The epoxide ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl Carbamates with Heterocyclic Substituents
- tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate (CAS: 860169-74-0) Molecular Formula: C₁₁H₂₂N₂O₂ Key Differences: Replaces the epoxide with a piperidine ring.
- tert-Butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate (CAS: 136725-55-8)
Epoxide-Containing Carbamates
- tert-Butyl N-[(2R)-2-hydroxy-2-[(2R)-oxiran-2-yl]ethyl]carbamate (CAS: 1177309-27-1) Molecular Formula: C₉H₁₇NO₄ Key Differences: Features a hydroxyl group adjacent to the epoxide. This increases polarity and reactivity in ring-opening reactions (e.g., nucleophilic additions) compared to the methyl-substituted epoxide in the target compound .
Aromatic and Boronate-Containing Carbamates
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate
Physicochemical Properties
Biological Activity
tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate, with the CAS number 1251047-31-0, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- Structure : Contains a tert-butyl group, a methyl group, and an epoxide moiety (2-methyloxiran).
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing studies:
- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives exhibit antimicrobial properties. The presence of the epoxide ring may enhance reactivity towards biological targets, potentially leading to antibacterial effects.
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. The ability of this compound to modulate inflammatory pathways could contribute to neuroprotection.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.
1. Neuroprotective Mechanism
A study assessing the neuroprotective effects of carbamate derivatives found that they could reduce levels of pro-inflammatory cytokines in astrocyte cultures exposed to amyloid beta (Aβ) peptides. The compound demonstrated a reduction in TNF-α levels, suggesting potential use in treating neurodegenerative conditions .
2. Antimicrobial Activity
Research on related carbamate compounds has shown promising results against various bacterial strains. For instance, certain derivatives exhibited significant inhibition of Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .
3. Enzyme Inhibition Studies
A comparative analysis of enzyme inhibition by various carbamate derivatives indicated that those with structural similarities to this compound effectively inhibited AChE activity (IC50 values in the low micromolar range). This suggests that further investigation into this compound's enzyme inhibitory properties could be valuable in drug development for cognitive disorders .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic strategies for tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate?
Answer:
The synthesis typically involves multi-step protocols with carbamate protection and epoxide functionalization. A common approach includes:
Carbamate Formation : Reacting a secondary amine (e.g., N-methyl-N-[(2-methyloxiran-2-yl)methyl]amine) with tert-butoxycarbonyl (Boc) anhydride under inert conditions (e.g., nitrogen atmosphere) .
Epoxide Stability : Ensuring the oxirane ring remains intact during synthesis by avoiding strong acids/bases. Reactions are often conducted in aprotic solvents like toluene or THF .
Purification : Column chromatography or recrystallization is used to isolate the product, confirmed via NMR and LC-MS .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Answer:
Routine analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and Boc group retention .
- HPLC-MS : Quantifies purity (>95%) and detects side products (e.g., epoxide ring-opening derivatives) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .
Advanced: How can enantiomeric resolution of this compound be achieved given its stereogenic centers?
Answer:
Diastereomer separation is critical:
Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
Crystallographic Differentiation : Single-crystal X-ray analysis with SHELX refinement can assign absolute configurations .
Stereoselective Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps to bias epoxide formation .
Advanced: What are the stability challenges of the oxirane ring in this compound under experimental conditions?
Answer:
The 2-methyloxirane moiety is prone to ring-opening under acidic, basic, or nucleophilic conditions:
- Reactivity Mitigation : Avoid protic solvents (e.g., MeOH/HO mixtures) and temperatures >80°C .
- Stability Screening : Monitor degradation via H NMR (disappearance of epoxide proton signals at δ ~3.0–3.5 ppm) .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?
Answer:
- Kinetic Studies : Track epoxide ring-opening rates with nucleophiles (e.g., amines/thiols) via H NMR .
- DFT Calculations : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity in ring-opening reactions .
- Isotopic Labeling : Use O-labeled epoxides to trace oxygen migration pathways .
Basic: What are the common byproducts observed during synthesis, and how are they addressed?
Answer:
- Boc Deprotection : Acidic conditions may cleave the Boc group, detected by LC-MS (mass shift of –100 Da). Mitigate using milder reagents (e.g., TFA in DCM) .
- Epoxide Oligomerization : Prevented by maintaining low concentrations (<0.1 M) and inert atmospheres .
Advanced: How do structural modifications (e.g., substituents on the oxirane ring) impact biological activity in related compounds?
Answer:
- SAR Studies : Replace the methyl group on the oxirane with halogens or aryl groups to modulate reactivity and target binding .
- Crystallographic Data : Compare X-ray structures of analogs to identify key pharmacophore interactions (e.g., hydrogen bonding with Boc carbonyl) .
Basic: What spectroscopic signatures distinguish this compound from its deprotected analogs?
Answer:
- IR Spectroscopy : Boc carbonyl stretch at ~1680–1720 cm .
- NMR : tert-Butyl protons as a singlet at δ ~1.4 ppm; epoxide protons as multiplets at δ ~2.5–3.5 ppm .
Advanced: How can contradictions in published crystal structure data for similar carbamates be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
